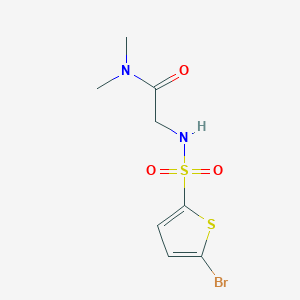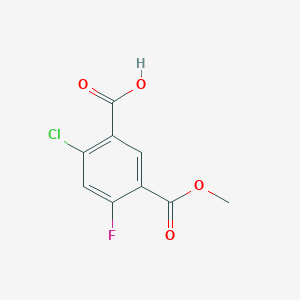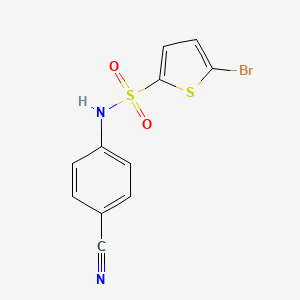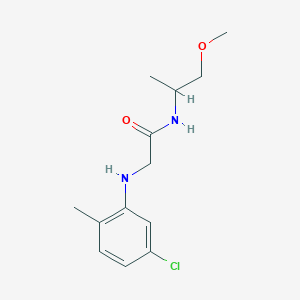![molecular formula C48H58NP B14896750 bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane: is a complex organic compound with a unique structure that includes adamantyl groups and a pentacyclic framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the adamantyl and pentacyclic components, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include phosphine ligands, catalysts, and solvents such as dichloromethane or toluene.
化学反応の分析
Types of Reactions: Bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.
科学的研究の応用
Chemistry: In chemistry, bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are studied for their catalytic properties.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to explore its therapeutic potential.
Industry: In industry, the compound’s stability and reactivity make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
作用機序
The mechanism by which bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound’s phosphane group can coordinate with metal centers, influencing their electronic properties and reactivity. Additionally, its bulky adamantyl groups may affect the compound’s binding affinity and selectivity towards specific targets.
類似化合物との比較
- N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
- 3-[[2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
- 2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N-dimethylethanamine
Uniqueness: Bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane stands out due to its combination of adamantyl groups and a pentacyclic framework, which imparts unique steric and electronic properties.
特性
分子式 |
C48H58NP |
|---|---|
分子量 |
680.0 g/mol |
IUPAC名 |
bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane |
InChI |
InChI=1S/C48H58NP/c1-3-9-41-37(7-1)13-15-39-29-49(30-40-16-14-38-8-2-4-10-42(38)46(40)45(39)41)43-11-5-6-12-44(43)50(47-23-31-17-32(24-47)19-33(18-31)25-47)48-26-34-20-35(27-48)22-36(21-34)28-48/h5-6,11-16,31-36H,1-4,7-10,17-30H2 |
InChIキー |
KNNNMLMGYDRDNN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC3=C2C4=C(CN(C3)C5=CC=CC=C5P(C67CC8CC(C6)CC(C8)C7)C91CC2CC(C9)CC(C2)C1)C=CC1=C4CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)

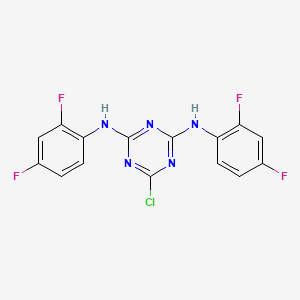
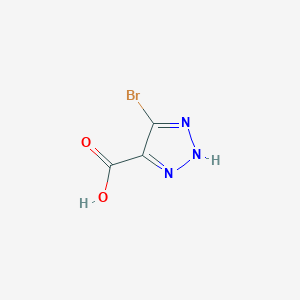


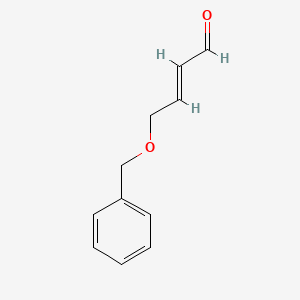
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)

